molecular formula C5H7NO2 B6267170 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole CAS No. 4543-53-7

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Cat. No.: B6267170
CAS No.: 4543-53-7
M. Wt: 113.1
InChI Key:
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Description

“3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole” is a chemical compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.12 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7NO2/c1-2-7-5-4(1)3-6-8-5/h3,5-6H,1-2H2 . The InChI key is CVYRJROWUIKYDY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 182.7±50.0 °C . The predicted density is 1.54±0.1 g/cm3 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves the cyclization of a substituted o-nitrophenylpropene with an aldehyde followed by reduction and intramolecular cyclization.", "Starting Materials": [ "o-nitrophenylpropene", "aldehyde", "reducing agent", "acid catalyst" ], "Reaction": [ "Step 1: Mix o-nitrophenylpropene and aldehyde in the presence of an acid catalyst to form a substituted benzaldehyde intermediate.", "Step 2: Reduce the nitro group in the intermediate using a reducing agent such as sodium dithionite or iron powder.", "Step 3: Intramolecular cyclization of the reduced intermediate to form the desired 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole." ] }

4543-53-7

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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